molecular formula C6H7BrN2O B11898302 5-Bromo-2,3-dimethylpyrimidin-4-one

5-Bromo-2,3-dimethylpyrimidin-4-one

Cat. No.: B11898302
M. Wt: 203.04 g/mol
InChI Key: IHQLFEKXXQJDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-dimethylpyrimidin-4-one: is a heterocyclic organic compound with the molecular formula C6H7BrN2O It is a derivative of pyrimidine, characterized by the presence of bromine and methyl groups at specific positions on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dimethylpyrimidin-4-one typically involves the bromination of 2,3-dimethylpyrimidin-4-one. One common method includes the use of bromine or a brominating agent in the presence of a catalyst. For example, a method might involve the use of dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and environmentally friendly. The use of recyclable reagents and catalysts, as well as the optimization of reaction conditions to maximize yield and purity, are key considerations. For instance, the use of halogenated hydrocarbons as solvents and the recycling of dibrominated amino silica gel can significantly reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-dimethylpyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2,3-dimethylpyrimidin-4-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the preparation of novel compounds .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new drugs .

Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its role as a building block in the synthesis of active ingredients highlights its industrial significance .

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dimethylpyrimidin-4-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, it may act as an inhibitor of p38α mitogen-activated protein kinase, a target in the treatment of inflammatory diseases . The bromine atom and the pyrimidine ring play crucial roles in binding to the active site of the target enzyme, thereby modulating its activity.

Comparison with Similar Compounds

  • 5-Bromo-2-iodopyrimidine
  • 5-Bromo-2-methylpyrimidine
  • 5-Bromo-2-chloropyrimidine

Comparison: Compared to these similar compounds, 5-Bromo-2,3-dimethylpyrimidin-4-one is unique due to the presence of two methyl groups at the 2 and 3 positions of the pyrimidine ring. This structural feature can influence its reactivity and the types of reactions it undergoes. For instance, the methyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions .

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

5-bromo-2,3-dimethylpyrimidin-4-one

InChI

InChI=1S/C6H7BrN2O/c1-4-8-3-5(7)6(10)9(4)2/h3H,1-2H3

InChI Key

IHQLFEKXXQJDPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.